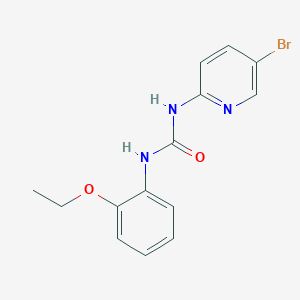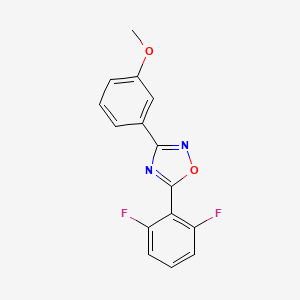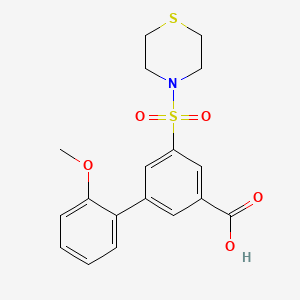
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties, such as anticancer and anti-inflammatory activities.
作用机制
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and inflammation. This compound binds to the ATP-binding site of CK2 and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, such as inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. This compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer and anti-inflammatory agent.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea has several advantages for lab experiments, such as its high potency and selectivity towards CK2, its low toxicity towards normal cells, and its ability to inhibit cancer cell growth and inflammation. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the development of N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea as a potential therapeutic agent. One direction is to optimize its chemical structure to improve its solubility and pharmacokinetics. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the development of this compound derivatives with improved pharmacological properties is also a promising direction for future research.
Conclusion
In conclusion, this compound is a promising synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits anticancer and anti-inflammatory activities by inhibiting the activity of protein kinase CK2. This compound has several advantages for lab experiments, such as its high potency and selectivity towards CK2, but also has some limitations, such as its poor solubility in aqueous solutions. There are several future directions for the development of this compound as a potential therapeutic agent, including optimization of its chemical structure and investigation of its potential applications in other diseases.
合成方法
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea can be synthesized by reacting 5-bromo-2-pyridinylamine with 2-ethoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction yields a white crystalline powder, which can be purified by recrystallization. The chemical structure of this compound can be confirmed by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cells, such as breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-2-20-12-6-4-3-5-11(12)17-14(19)18-13-8-7-10(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCIPFIGGQTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5322323.png)

![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)
![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)


![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5322363.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322367.png)
![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)